- Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYCEuropean Journal of Medicinal Chemistry, 2023, 248, 115093,
Cas no 2768513-71-7 (1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid)

1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indazole-5-carboxylic acid
- 1H-Indazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-
- 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid
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- インチ: 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-12-5-4-10(13(19)20)8-11(12)9-17-18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20)
- InChIKey: GLKTWYQMOYIZOS-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1C(O)=O)C=NN2CCNC(=O)OC(C)(C)C
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34602704-5g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 5g |
$4060.0 | 2023-09-03 | ||
Enamine | EN300-34602704-0.25g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 0.25g |
$1288.0 | 2023-09-03 | ||
Enamine | EN300-34602704-5.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 5g |
$4060.0 | 2023-06-02 | ||
Enamine | EN300-34602704-0.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 0.5g |
$1344.0 | 2023-09-03 | ||
Enamine | EN300-34602704-10.0g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 10g |
$6020.0 | 2023-06-02 | ||
Enamine | EN300-34602704-10g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 10g |
$6020.0 | 2023-09-03 | ||
Enamine | EN300-34602704-2.5g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 2.5g |
$2745.0 | 2023-09-03 | ||
Enamine | EN300-34602704-1g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 1g |
$1400.0 | 2023-09-03 | ||
Enamine | EN300-34602704-0.05g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 0.05g |
$1176.0 | 2023-09-03 | ||
Enamine | EN300-34602704-0.1g |
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indazole-5-carboxylic acid |
2768513-71-7 | 0.1g |
$1232.0 | 2023-09-03 |
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 合成方法
Synthetic Circuit 1
1.2R:H2O, rt
2.1R:NaOH, S:H2O, S:MeOH, 4 h, 70°C
2.2R:HCl, S:H2O, pH 6.0
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Raw materials
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid Preparation Products
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid (CAS No. 2768513-71-7)
1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid (CAS No. 2768513-71-7) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring an indazole core and a tert-butoxycarbonyl (Boc)-protected amine side chain, makes it a valuable intermediate in drug discovery. Researchers often employ this compound in the development of kinase inhibitors, GPCR modulators, and other bioactive molecules targeting inflammation, oncology, and metabolic disorders. The growing demand for Boc-protected indazole derivatives reflects the compound's relevance in modern medicinal chemistry.
In recent years, the compound has gained attention due to its potential applications in PROTAC (Proteolysis Targeting Chimera) technology, a revolutionary approach in targeted protein degradation. The carboxylic acid moiety of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid allows for facile conjugation with E3 ligase ligands, addressing a key challenge in drug discovery. This aligns with trending searches such as "indazole-based PROTACs" and "Boc-amine linker strategies," highlighting its intersection with cutting-edge therapeutic modalities.
The synthesis of CAS No. 2768513-71-7 typically involves multi-step organic reactions, including N-alkylation of the indazole nucleus and subsequent Boc protection. Analytical characterization via HPLC, NMR, and mass spectrometry ensures high purity (>98%), a critical factor for researchers investigating "high-purity pharmaceutical intermediates" or "QC standards for heterocyclic compounds." The compound’s stability under inert conditions and solubility in polar aprotic solvents (e.g., DMF, DMSO) further enhance its utility in combinatorial chemistry.
From an industrial perspective, scalability and cost-effectiveness of 1-(2-{(tert-butoxy)carbonylamino}ethyl)-1H-indazole-5-carboxylic acid synthesis are frequently discussed topics. Innovations in flow chemistry and catalytic hydrogenation have been explored to optimize its production, addressing queries like "green synthesis of indazole carboxylic acids." Regulatory compliance, including REACH and GMP guidelines, is rigorously maintained for commercial batches, catering to the pharmaceutical sector’s stringent requirements.
Emerging studies also suggest the compound’s utility in bioconjugation and peptide mimetics, areas gaining traction in biologics development. Its compatibility with click chemistry (e.g., amide coupling) positions it as a versatile building block, resonating with search trends like "indazole-5-carboxylic acid applications" and "Boc-ethyl linker design." As the demand for targeted therapies grows, this compound’s role in precision medicine continues to expand, solidifying its status as a key player in next-generation drug candidates.
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